Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the four-carbon chain .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the phenyl ring might undergo electrophilic aromatic substitution, while the carbonyl groups in the 2,4-dioxobutanoate group might undergo nucleophilic addition .Scientific Research Applications
Molecular Docking and Vibrational Studies
Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate has been studied for its vibrational, structural, electronic, and optical properties. These studies use both experimental spectroscopy and theoretical calculations to understand the molecule's stability and reactivity. The compound shows potential as a nonlinear optical material and has been analyzed for biological activities through molecular docking studies, indicating its significance in both material science and pharmacology (Vanasundari, Balachandran, Kavimani & Narayana, 2018).Electrochemical Oxidation for Hydrogen Production
Research on the electrochemical oxidation of derivatives of this compound, specifically in aqueous solutions, has shown potential applications in hydrogen production. This involves the degradation of organic compounds like Methyl Red and herbicides, indicating its relevance in environmental chemistry and sustainable energy production (Santos et al., 2020).Photocatalytic Water Treatment
The compound has been implicated in studies exploring the photocatalytic removal of water pollutants, like trichlorophenol, using commercial powders. This suggests its indirect involvement in environmental remediation technologies, especially in water treatment processes (Gaya, Abdullah, Hussein & Zainal, 2010).Role in Biosynthesis Processes
In biochemistry, derivatives of this compound, such as 4-methylthio-2-oxobutanoate, have been identified in the biosynthesis of ethylene from methionine in various microorganisms. This highlights its role in fundamental biological processes and its potential application in biotechnological research (Billington, Golding & Primrose, 1979).Enzyme-Immobilized Detoxification
The compound has been used in studies involving enzyme-immobilized beads for the removal of toxic pollutants like dichlorophenol from wastewater. This illustrates its application in developing advanced methods for environmental clean-up and pollution control (Wang et al., 2015).Photoelectrochemical Sensing
Its derivatives have been used in the development of photoelectrochemical sensors, such as in the detection of chlorophenol in water. This showcases its role in analytical chemistry, particularly in the development of sensitive methods for monitoring environmental pollutants (Yan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPQOTVYIRVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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